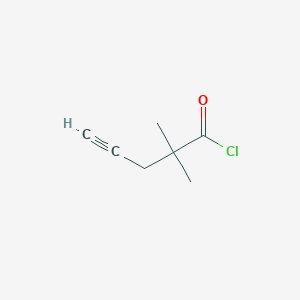

2,2-Dimethylpent-4-ynoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpent-4-ynoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO/c1-4-5-7(2,3)6(8)9/h1H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNNFEXMRCJUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131752-83-5 | |

| Record name | 2,2-dimethylpent-4-ynoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Precision Synthesis and Methodological Advancements for 2,2 Dimethylpent 4 Ynoyl Chloride

Retrosynthetic Analysis of 2,2-Dimethylpent-4-ynoyl Chloride

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection point is the acyl chloride functional group, which can be readily formed from its corresponding carboxylic acid, 2,2-dimethylpent-4-ynoic acid. This simplifies the synthetic challenge to the construction of this key carboxylic acid intermediate.

Further disconnection of 2,2-dimethylpent-4-ynoic acid reveals two main strategic approaches. The first involves the formation of the carbon-carbon bond between the carboxyl group and the quaternary center. This suggests a carboxylation reaction of a suitable precursor, such as a Grignard reagent derived from 3,3-dimethyl-1-pentyne. The second major disconnection breaks the C3-C4 bond, pointing towards an alkylation strategy. This could involve the alkylation of a malonic ester derivative with a propargyl halide, followed by the introduction of the second methyl group. A third, more convergent approach, could involve a multi-component reaction, combining simpler fragments to assemble the carbon skeleton in a single step. These retrosynthetic pathways form the basis for the synthetic methodologies discussed in the following sections.

Classical and Contemporary Approaches to the Synthesis of 2,2-Dimethylpent-4-ynoic Acid

The synthesis of 2,2-dimethylpent-4-ynoic acid is a critical step in obtaining the target acyl chloride. Various methods, ranging from classical organometallic reactions to modern catalytic processes, have been explored to achieve this.

Carboxylation of Alkyne Precursors

The direct carboxylation of a terminal alkyne is an attractive and atom-economical approach to propiolic acids. Recent advancements have enabled the efficient carboxylation of terminal alkynes using carbon dioxide (CO2) as a C1 feedstock. rsc.org These reactions are often facilitated by a base and can be performed with or without a transition metal catalyst. For the synthesis of 2,2-dimethylpent-4-ynoic acid, a plausible precursor would be 3,3-dimethyl-1-pentyne.

Methodologies for the carboxylation of terminal alkynes include:

Base-Mediated Carboxylation: Strong bases like cesium carbonate (Cs2CO3) can deprotonate the terminal alkyne, and the resulting acetylide can then react with CO2. rsc.org

Copper-Catalyzed Carboxylation: The use of a copper(I) species in the presence of a base and a suitable ligand can facilitate the carboxylation of terminal alkynes. google.com

Silver-Catalyzed Carboxylation: Novel silver N-heterocyclic carbene (NHC) complexes have been shown to be effective catalysts for the carboxylation of terminal alkynes with CO2 under mild conditions. nih.gov

Rare-Earth Metal-Catalyzed Carboxylation: Bis(amidate) rare-earth metal amides have also been developed as efficient catalysts for the direct carboxylation of terminal alkynes. rsc.org

| Catalyst/Reagent | Base | Substrate | Product | Yield | Reference |

| None | Cs2CO3 | Terminal Alkyne | Propiolic Acid | Good to Excellent | rsc.org |

| Copper(I) species | Base | Terminal Alkyne | Alkynoic Acid | N/A | google.com |

| Silver NHC Complex | Base | Terminal Alkyne | Propiolic Acid | Good | nih.gov |

| Nd-based bis(amidate) | N/A | Terminal Alkyne | Propiolic Acid | High to Excellent | rsc.org |

Table 1: Selected Methods for the Carboxylation of Terminal Alkynes

Alkylation Strategies for Gem-Dimethyl Functionality

Introducing the gem-dimethyl group is a key challenge in the synthesis of 2,2-dimethylpent-4-ynoic acid. Several alkylation strategies can be employed to construct this sterically demanding quaternary carbon center.

One common approach involves the α,α-dialkylation of a suitable precursor. For instance, propionic acid can be treated with a strong base like lithium diisopropylamide (LDA) and subsequently alkylated with two equivalents of an appropriate electrophile. researchgate.net In the context of 2,2-dimethylpent-4-ynoic acid, a starting material like 4-pentynoic acid could potentially be methylated at the α-position. nih.gov

Alternative strategies focus on the methylation of ketones. For example, a ketone can be α-methylated using a strong base such as potassium tert-butoxide (KOt-Bu) and an excess of iodomethane (B122720) to favor the formation of the gem-dimethyl product. researchgate.net

More advanced methods include palladium-catalyzed C(sp3)–H arylation of pivalic acid, which can be adapted for the introduction of other functional groups, showcasing the versatility of modern catalytic approaches in constructing sterically hindered centers. scispace.comopenochem.org

| Precursor | Reagents | Key Transformation | Product | Reference |

| Propionic Acid | LDA, Alkenyl Bromide (2 equiv.) | α,α-Dialkylation | gem-Dimethyl Carboxylic Acid | researchgate.net |

| Ketone | KOt-Bu, Iodomethane (excess) | α,α-Dimethylation | gem-Dimethyl Ketone | researchgate.net |

| Pivalic Acid | Pd(II) catalyst, Aryl Iodide | C(sp3)–H Arylation | 3-Aryl-2,2-dimethylpropanoic Acid | scispace.comopenochem.org |

Table 2: Alkylation Strategies for the Synthesis of Gem-Dimethyl Functionalities

Multi-Component Coupling Approaches

Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. rug.nl These reactions are highly convergent and often exhibit excellent atom economy. While specific MCRs for the direct synthesis of 2,2-dimethylpent-4-ynoic acid are not extensively documented, the principles of MCRs can be applied to construct similar γ,γ-disubstituted carboxylic acid derivatives.

For example, MCRs involving aldehydes, Meldrum's acid, and sulfoxonium ylides have been developed for the synthesis of disubstituted γ-butyrolactones and spirocyclopropanes, which can be further transformed into carboxylic acids. rsc.org The Passerini and Ugi reactions are other prominent examples of MCRs that can generate highly functionalized molecules, including α-acyloxyamides and bis-amides, respectively, from which carboxylic acids can potentially be derived. nih.gov The development of a specific MCR for 2,2-dimethylpent-4-ynoic acid would represent a significant advancement in its synthesis, offering a highly efficient and modular route.

Conversion of 2,2-Dimethylpent-4-ynoic Acid to this compound

The final step in the synthesis is the conversion of the carboxylic acid to the corresponding acyl chloride. This transformation is crucial as it activates the carboxyl group for a wide range of subsequent nucleophilic acyl substitution reactions.

Reagent Selection and Reaction Optimization (e.g., Thionyl Chloride)

Thionyl chloride (SOCl2) is a widely used and effective reagent for the conversion of carboxylic acids to acyl chlorides. The reaction proceeds readily, often with the carboxylic acid itself or in an inert solvent. A documented procedure for the synthesis of a similar compound, 4,4-dimethyl-2-pentynoic acid chloride, involves reacting the carboxylic acid with thionyl chloride in methylene (B1212753) chloride. prepchem.com

The reaction mechanism involves the attack of the carboxylic acid oxygen on the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent collapse of the intermediate to form the acyl chloride, sulfur dioxide (SO2), and hydrogen chloride (HCl). youtube.com The formation of gaseous byproducts (SO2 and HCl) drives the reaction to completion, making it essentially irreversible. youtube.com

Optimization of the reaction conditions typically involves controlling the temperature and the stoichiometry of the reagents. While the reaction can often be performed at room temperature, gentle heating or refluxing may be employed to ensure complete conversion. prepchem.com The use of a solvent like methylene chloride facilitates the reaction and subsequent workup. prepchem.com

| Carboxylic Acid Precursor | Reagent | Solvent | Key Product | Reference |

| 4,4-Dimethyl-2-pentynoic acid | Thionyl chloride | Methylene chloride | 4,4-Dimethyl-2-pentynoic acid chloride | prepchem.com |

| General Carboxylic Acid | Thionyl chloride (SOCl2) | Inert Solvent or Neat | Acyl Chloride | youtube.com |

Table 3: Conversion of Carboxylic Acids to Acyl Chlorides

Purification Techniques for Acyl Chloride Intermediates

The purification of acyl chlorides is a critical step in their synthesis, as residual impurities like the starting carboxylic acid or excess chlorinating agents can lead to undesirable side reactions in subsequent steps. lookchem.com The inherent reactivity and moisture sensitivity of the acyl chloride functional group necessitate carefully chosen purification methods. researchgate.net All handling must be performed under anhydrous conditions to prevent hydrolysis back to the corresponding carboxylic acid. lookchem.comresearchgate.net

Fractional distillation is the most common technique for purifying liquid acyl chlorides. lookchem.comlibretexts.org This method separates compounds based on differences in boiling points. For this compound, this would effectively remove the precursor 2,2-dimethylpent-4-ynoic acid and common chlorinating agents like thionyl chloride or oxalyl chloride. libretexts.orgchemguide.co.uk Given the reactivity of many acyl chlorides, distillation is often performed under reduced pressure (vacuum distillation) to lower the required temperature and minimize thermal degradation. researchgate.net

For solid acyl chlorides, or those prone to decomposition upon heating, recrystallization from a non-hydroxylic, inert solvent is a viable option. lookchem.com Suitable solvents include toluene (B28343) or hexane, ensuring the complete exclusion of moisture. lookchem.comresearchgate.net

In industrial settings, where color and trace impurities are of high concern, specific chemical treatments have been developed. One patented method involves treating crude carbonyl chlorides, produced from reactions with phosgene (B1210022) or thionyl chloride, with a carboxamide hydrohalide. google.comgoogle.com This process effectively removes color-causing impurities, and the purified acyl chloride is then isolated by phase separation. google.com

For non-volatile or thermally sensitive acyl chlorides, column chromatography using a non-polar stationary phase and anhydrous eluents can be employed, though it is less common due to the risk of hydrolysis on silica (B1680970) gel. researchgate.net

The table below summarizes common purification techniques for acyl chloride intermediates.

| Purification Technique | Principle | Common Impurities Removed | Considerations |

| Fractional Distillation | Separation based on boiling point differences. libretexts.org | Starting carboxylic acid, excess chlorinating agents (e.g., thionyl chloride). lookchem.comlibretexts.org | Often performed under vacuum to prevent thermal degradation. researchgate.net |

| Recrystallization | Purification of solids based on differential solubility. lookchem.com | Entrapped solvents and soluble impurities. | Requires a suitable anhydrous, non-hydroxylic solvent system (e.g., toluene-hexane). lookchem.comresearchgate.net |

| Chemical Treatment | Reaction with specific agents to remove impurities. google.com | Color bodies and minor components from phosgenation. google.comgoogle.com | Involves treatment with carboxamide hydrohalides followed by phase separation. google.com |

| Flash Chromatography | Separation based on polarity. researchgate.net | Various polar and non-polar impurities. | Requires strictly anhydrous conditions and careful selection of stationary and mobile phases. researchgate.net |

Chemoenzymatic and Stereoselective Synthetic Pathways to Analogues

While this compound itself is achiral, the synthesis of its chiral analogues is of significant interest for creating enantiomerically pure bioactive molecules. Chemoenzymatic and stereoselective strategies are paramount in achieving high levels of stereocontrol. These methods typically focus on creating chiral precursors, such as substituted pentynoic acids, which can then be converted to the target acyl chloride.

Chemoenzymatic Synthesis involves the use of isolated enzymes or whole-cell systems to catalyze key stereoselective transformations. acs.org Lipases are particularly versatile for this purpose, often employed in the kinetic resolution of racemic alcohols or the hydrolysis of prochiral esters. mdpi.com For instance, a racemic alcohol precursor to a chiral analogue of 2,2-dimethylpent-4-ynoic acid could be resolved using a lipase (B570770) like Candida antarctica lipase B (CAL-B). acs.org This enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted slow-reacting enantiomer (as the alcohol). acs.org Both separated compounds can then be carried forward to produce the desired enantiopure acid and its corresponding acyl chloride.

Stereoselective Synthesis relies on the use of chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. For analogues of 2,2-dimethylpent-4-ynoic acid, synthetic routes might involve the stereoselective addition to a prochiral center. For example, the synthesis of chiral 2-substituted-4-pentynoic acids can be achieved using chiral auxiliaries, such as oxazolidinones, to direct the alkylation of an enolate, thereby setting the desired stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched carboxylic acid. Another approach is the asymmetric hydrogenation of a corresponding unsaturated precursor using a chiral metal catalyst (e.g., a DuPHOS-Rhodium complex) to create the chiral center. acs.org

The table below presents findings from research on stereoselective synthesis applicable to generating chiral analogues.

| Method | Enzyme/Catalyst | Substrate Type | Key Finding | Enantiomeric Excess (ee) |

| Lipase-Mediated Resolution | Candida antarctica Lipase B (CAL-B) acs.org | Racemic secondary alcohols acs.org | Highly efficient kinetic resolution via acylation of one enantiomer. acs.org | Up to 99% acs.org |

| Yeast Reduction | Baker's Yeast (Saccharomyces cerevisiae) acs.org | Prochiral ketones acs.org | Stereocomplementary to lipase resolutions, providing access to the other enantiomer of the alcohol. acs.org | >99% acs.org |

| Asymmetric Hydrogenation | DuPHOS-Rh Complex acs.org | C=N double bond of N-acylhydrazones acs.org | Effective for creating chiral amines, which can be precursors to chiral acids. acs.org | High |

| Torquoselective Olefination | Silver(I) Catalyst nih.gov | Alkynoates nih.gov | Highly stereoselective synthesis of functionalized (E)-2-en-4-ynoic acids. nih.gov | High |

Emerging Flow Chemistry and Green Chemistry Methodologies in Synthesis

The synthesis of acyl chlorides, including this compound, is increasingly benefiting from the adoption of flow chemistry and green chemistry principles. These modern approaches aim to enhance safety, improve efficiency, and reduce the environmental impact compared to traditional batch processing. nih.gov

Flow Chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology is particularly advantageous for the synthesis of acyl chlorides because it allows for the safe handling of hazardous reagents and precise control over reaction parameters like temperature and residence time. acs.org For instance, highly toxic chlorinating agents like phosgene can be generated in situ from safer precursors (e.g., chloroform (B151607) or triphosgene) on demand and consumed immediately in the flow stream, minimizing operator exposure and the risks associated with storage and transport. acs.orgacs.org The rapid mixing and superior heat transfer in flow reactors can lead to higher yields, fewer byproducts, and significantly shorter reaction times compared to batch methods. researchgate.netoup.com A complete "telescoped" synthesis, where the crude acyl chloride is generated and then immediately reacted with a nucleophile in a subsequent reactor coil without isolation, is a hallmark of this efficient approach. acs.org

Green Chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. nih.govmdpi.com In the context of acyl chloride synthesis, this includes:

Atom Economy: Using reagents that incorporate the maximum number of atoms into the final product. The use of catalysts instead of stoichiometric reagents is a key principle. nih.gov

Safer Reagents: Replacing traditionally used hazardous chlorinating agents like thionyl chloride or phosphorus pentachloride with alternatives like bis(trichloromethyl)carbonate (BTC), which can be used in smaller, near-stoichiometric amounts and generates cleaner byproducts (CO2 and HCl). researchgate.net

Catalysis: Using catalysts, such as dimethylformamide (DMF) in small quantities, to promote the chlorination reaction, rather than relying on large excesses of the chlorinating agent. youtube.com

Energy Efficiency: Employing methods like microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. mdpi.comresearchgate.net

The integration of flow processes with green chemistry principles offers a powerful, sustainable platform for the synthesis of this compound and other reactive intermediates.

The following table compares traditional and emerging methodologies for acyl chloride synthesis.

| Parameter | Traditional Batch Synthesis | Flow/Green Chemistry Synthesis |

| Safety | Handling and storage of bulk toxic reagents (e.g., thionyl chloride, phosgene). researchgate.net | In situ generation and immediate consumption of hazardous reagents; small reactor volumes enhance safety. acs.orgacs.org |

| Reaction Time | Often requires several hours. researchgate.net | Can be reduced to minutes or even seconds due to enhanced heat/mass transfer. oup.com |

| Waste Generation | Large excess of reagents often used, leading to significant waste. researchgate.net | Stoichiometric or catalytic quantities of reagents used, minimizing waste. researchgate.netmdpi.com |

| Process Control | Difficult to control temperature precisely in large volumes (exotherms). | Precise control over temperature, pressure, and residence time. acs.org |

| Scalability | Scaling up can be challenging and may change reaction outcomes. | Easily scalable by running the system for a longer duration or parallelizing reactors. |

Advanced Spectroscopic and Mechanistic Characterization of 2,2 Dimethylpent 4 Ynoyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2,2-dimethylpent-4-ynoyl chloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides key information about the number of different types of protons and their neighboring environments. The protons adjacent to the carbonyl group are particularly characteristic for acyl chlorides. Generally, protons on carbons adjacent to a carbonyl group are slightly deshielded and absorb near 2 δ. libretexts.org

Based on typical chemical shift ranges, the expected signals for this compound are:

A singlet for the six equivalent protons of the two methyl groups.

A doublet for the two protons of the methylene (B1212753) group adjacent to the alkyne.

A triplet for the terminal alkyne proton.

The coupling between the methylene and terminal alkyne protons would result in a characteristic splitting pattern, allowing for unambiguous assignment.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (CH₃)₂ | ~1.3 | Singlet | N/A |

| -CH₂- | ~2.5 | Doublet | ~2.5 |

| ≡C-H | ~2.0 | Triplet | ~2.5 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For acyl chlorides, the carbonyl carbon typically appears in the range of 160-180 ppm. oregonstate.edu The other carbon signals can be predicted based on their chemical environment.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C OCl | ~175 |

| -C (CH₃)₂ | ~45 |

| -C H₂- | ~30 |

| ≡C -H | ~80 |

| -C≡ C-H | ~70 |

| -(C H₃)₂ | ~25 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

For more complex molecules or reaction mixtures involving derivatives of this compound, two-dimensional (2D) NMR techniques are essential for complete structural assignment. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu In the case of a derivative, COSY would show a correlation between the methylene protons and the terminal alkyne proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign which proton signal corresponds to which carbon signal in the molecule's backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is valuable for determining the stereochemistry of reaction products.

The concurrent use of these techniques provides a robust method for the unambiguous structural elucidation of complex organic molecules. nih.gov

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. measurlabs.com

High-resolution mass spectrometry (HRMS) provides a very precise measurement of a molecule's mass, allowing for the determination of its elemental formula. measurlabs.com For an organohalogen compound like this compound, HRMS can confirm the presence of chlorine due to the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). nih.govresearchgate.netcore.ac.uk This technique is crucial for confirming the identity of the parent compound and its derivatives. rsc.org

Interactive Data Table: HRMS Data for this compound (C₇H₉ClO)

| Ion | Calculated m/z ([M]⁺) | Calculated m/z ([M+2]⁺) |

| C₇H₉³⁵ClO | 144.0342 | - |

| C₇H₉³⁷ClO | - | 145.0312 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion and the analysis of the resulting fragment ions. This provides detailed structural information. nih.govnih.gov For acyl chlorides, a common fragmentation pathway is the loss of the chlorine atom to form a stable acylium ion. libretexts.org

Key fragmentation pathways for this compound would likely include:

Loss of Cl: The most prominent fragmentation would be the cleavage of the C-Cl bond to form the [M-Cl]⁺ acylium ion. This is a characteristic fragmentation for acyl halides. libretexts.orgyoutube.com

Loss of the propargyl group: Cleavage of the bond between the quaternary carbon and the methylene group would result in the loss of a propargyl radical.

McLafferty Rearrangement: While less common for acyl chlorides, if applicable to a derivative, this rearrangement could provide additional structural clues.

The analysis of these fragmentation patterns in an MS/MS experiment allows for the confirmation of the compound's structure and the identification of unknown derivatives formed in a reaction.

Application of Infrared (IR) and Raman Spectroscopy in Functional Group Identification and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups within a molecule. These methods rely on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum. Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light from a molecule.

For this compound, these spectroscopic techniques allow for the unambiguous identification of its key functional groups: the acyl chloride, the carbon-carbon triple bond of the terminal alkyne, and the gem-dimethyl group.

Functional Group Identification:

The IR spectrum of this compound would display a series of characteristic absorption bands. The most prominent of these would be the very strong and sharp carbonyl (C=O) stretching vibration of the acyl chloride group, typically appearing in the range of 1785-1815 cm⁻¹. The presence of the terminal alkyne is confirmed by two distinct signals: a sharp, strong C-H stretching vibration around 3300 cm⁻¹ and a weaker C≡C triple bond stretch between 2100-2140 cm⁻¹. libretexts.org The gem-dimethyl groups attached to the α-carbon result in characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1370 cm⁻¹.

Raman spectroscopy offers complementary data. While the polar carbonyl group gives a strong signal in the IR spectrum, the non-polar C≡C triple bond, which is often weak in the IR spectrum of internal alkynes, would produce a strong signal in the Raman spectrum. clairet.co.uk This makes the combination of IR and Raman spectroscopy particularly useful for a comprehensive structural characterization.

Below is an interactive data table summarizing the expected vibrational frequencies for the primary functional groups in this compound.

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| Acyl Chloride (C=O) | Stretch | 1785 - 1815 | Strong |

| Terminal Alkyne (≡C-H) | Stretch | 3260 - 3330 | Strong, Sharp |

| Alkyne (C≡C) | Stretch | 2100 - 2140 | Weak to Medium |

| Alkane (C-H) | Stretch | 2850 - 2960 | Medium to Strong |

| Gem-dimethyl | Bend (scissoring) | ~1370 | Medium |

Reaction Monitoring:

In-situ monitoring of chemical reactions using techniques like Attenuated Total Reflectance (ATR)-IR spectroscopy allows for real-time tracking of the consumption of reactants and the formation of products. jasco-global.com For instance, in a reaction where this compound is converted to an amide, the characteristic C=O stretching band of the acyl chloride at ~1800 cm⁻¹ would decrease in intensity. nih.gov Simultaneously, new bands corresponding to the amide functional group would appear, such as the amide I band (C=O stretch) around 1650 cm⁻¹ and the N-H stretching bands above 3000 cm⁻¹. By monitoring the changes in the intensities of these specific peaks over time, kinetic data can be obtained, and the reaction endpoint can be precisely determined. clairet.co.uk

X-ray Diffraction Analysis of Crystalline Derivatives and Intermediates

For example, reacting this compound with an amine could yield a solid, crystalline amide derivative. Single crystals of this derivative can be grown and subjected to XRD analysis. The resulting diffraction pattern is used to generate an electron density map, from which the positions of individual atoms can be resolved.

This analysis would confirm the molecular connectivity and provide detailed stereochemical information. For instance, it would reveal the precise tetrahedral geometry around the α-carbon, the planarity of the amide group, and the bond distances and angles of the entire molecular framework with high precision. butlerov.com This data is invaluable for understanding steric effects and intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules within the crystal lattice. researchgate.net

A hypothetical data table from an XRD analysis of a crystalline derivative, such as N-phenyl-2,2-dimethylpent-4-ynamide, is presented below to illustrate the type of structural parameters obtained.

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.23 Å |

| Bond Length | C-N (amide) | 1.35 Å |

| Bond Length | C≡C | 1.20 Å |

| Bond Angle | O=C-N | 122.5° |

| Bond Angle | Cα-C=O | 118.0° |

| Torsion Angle | Cα-C-N-C(phenyl) | 175° |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization of Chiral Derivatives

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.orgcas.cz These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules, as enantiomers, while having identical physical properties in a non-chiral environment, interact differently with polarized light. e-bookshelf.de

While this compound itself is achiral, it can be used as a starting material to synthesize chiral derivatives. For example, a stereoselective addition reaction across the alkyne triple bond could introduce a chiral center, leading to the formation of a pair of enantiomers. Characterizing the enantiomeric purity of such products is crucial, particularly in pharmaceutical and materials science applications. nih.govnih.gov

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference (ΔA = A_L - A_R) as a function of wavelength. Enantiomers produce mirror-image CD spectra: if one enantiomer shows a positive CD band at a certain wavelength, its mirror image will show a negative band of equal magnitude at the same wavelength. This makes CD an excellent tool for determining the enantiomeric excess (e.e.) and the absolute configuration of a chiral molecule, often by comparing experimental spectra with quantum chemical calculations. e-bookshelf.de

Consider a chiral derivative of this compound. The CD spectrum would be used to confirm its enantiomeric purity. The table below illustrates hypothetical CD data for a pair of enantiomers of a derivative.

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-enantiomer | 220 | +15,000 |

| (R)-enantiomer | 250 | -8,000 |

| (S)-enantiomer | 220 | -15,000 |

| (S)-enantiomer | 250 | +8,000 |

A racemic mixture (a 1:1 mixture of both enantiomers) would be CD-silent, as the opposing signals from each enantiomer would cancel each other out. Therefore, the magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample.

Elucidating the Reactivity Landscape of 2,2 Dimethylpent 4 Ynoyl Chloride in Organic Transformations

The Acyl Chloride Moiety: Electrophilicity and Activation Mechanisms

The acyl chloride functional group is the primary center of electrophilicity in 2,2-dimethylpent-4-ynoyl chloride. The carbon atom of the carbonyl group is bonded to a highly electronegative oxygen atom and a chlorine atom, both of which withdraw electron density. This inductive effect results in a significant partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Activation of the acyl chloride for reaction is inherent to its structure. The chloride ion is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions. In many cases, no external catalyst is required. However, for certain reactions like Friedel-Crafts acylation, a Lewis acid catalyst is employed to further enhance the electrophilicity of the acyl group by forming a highly reactive acylium ion.

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. masterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion to regenerate the carbonyl group, resulting in a new acyl compound. khanacademy.org

This compound readily reacts with alcohols and phenols to form esters. The reaction with alcohols is typically rapid and can be performed at room temperature, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. youtube.com

Phenols, being less nucleophilic than alcohols, can also be acylated by this compound to yield phenyl esters. youtube.comlibretexts.org The reaction may require slightly more forcing conditions or the use of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. libretexts.org

Table of Representative Esterification Reactions:

| Nucleophile | Product |

| Ethanol | Ethyl 2,2-dimethylpent-4-ynoate |

| Phenol | Phenyl 2,2-dimethylpent-4-ynoate |

| tert-Butanol | tert-Butyl 2,2-dimethylpent-4-ynoate |

The reaction of this compound with primary or secondary amines provides a straightforward route to amides. This reaction is generally very fast and exothermic. youtube.com Typically, two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the HCl generated during the reaction. khanacademy.org Alternatively, one equivalent of the amine can be used in the presence of an external base.

Table of Representative Amidation Reactions:

| Nucleophile | Product |

| Ammonia | 2,2-Dimethylpent-4-ynamide |

| Diethylamine | N,N-Diethyl-2,2-dimethylpent-4-ynamide |

| Aniline | N-Phenyl-2,2-dimethylpent-4-ynamide |

In a manner analogous to esterification, this compound can react with thiols to produce thioesters. These reactions are typically efficient and proceed under mild conditions.

The synthesis of selenoesters from acyl chlorides is also a well-established transformation. researchgate.net This can be achieved by reacting this compound with an organoselenium nucleophile, which can be generated in situ from the corresponding diselenide. researchgate.net Recent methods have also explored the direct use of selenourea (B1239437) in the presence of a Michael acceptor. rsc.orgresearchgate.net

This compound can act as an acylating agent in Friedel-Crafts reactions to introduce the 2,2-dimethylpent-4-ynoyl group onto an aromatic ring. organic-chemistry.org This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com The Lewis acid coordinates to the chlorine atom, facilitating its departure and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is then attacked by the aromatic ring. khanacademy.orglibretexts.org A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further acylation, thus preventing polysubstitution. libretexts.org

The ability of acyl chlorides to efficiently introduce an acyl group is a cornerstone of organic synthesis. While specific examples for this compound in complex syntheses are not extensively documented in the literature, its structural features suggest significant potential. The gem-dimethyl group provides steric hindrance that can influence the stereochemical outcome of reactions at adjacent centers. The terminal alkyne offers a handle for further functionalization, such as through click chemistry, Sonogashira coupling, or conversion to other functional groups. For instance, similar bifunctional acylating agents are employed in the synthesis of pharmaceutical intermediates and natural products, where one part of the molecule is installed via acylation and the other functional group is carried through for subsequent transformations.

Nucleophilic Acyl Substitution Reactions

Transformations Involving the Terminal Alkyne Functionality

The terminal alkyne group of this compound is a versatile functional group that participates in a wide array of organic transformations. Its reactivity is central to the molecule's utility as a building block in synthesis, allowing for the construction of more complex molecular architectures through additions, cycloadditions, and cyclizations.

Transition Metal-Catalyzed Alkyne Additions (e.g., Hydrometallation, Carboamination)

Transition metal catalysis offers a powerful means to achieve regio- and stereoselective additions across the carbon-carbon triple bond of this compound. These reactions, such as hydrometallation and carboamination, introduce new elemental bonds and functional groups, leading to diverse products.

Hydrometallation: This process involves the addition of a metal-hydride (M-H) bond across the alkyne. A common example is hydroboration, which typically proceeds with anti-Markovnikov selectivity, where the boron atom adds to the terminal carbon. Subsequent oxidation can yield aldehydes or carboxylic acids, while the resulting vinylborane (B8500763) itself is a versatile intermediate for cross-coupling reactions. While specific studies on this compound are not prevalent, the hydroboration of structurally similar alkynylsilanes with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) is well-established, suggesting a predictable outcome. researchgate.net The reaction would likely yield a vinylborane intermediate where the boron is attached to the terminal carbon (C5) and the hydrogen to C4.

Carboamination: This transformation involves the simultaneous addition of a carbon and a nitrogen moiety across the alkyne. Palladium-catalyzed carboamination of terminal alkynes can provide access to functionalized enamines or other nitrogen-containing structures. The acyl chloride group's reactivity must be considered, as it could potentially compete for the catalyst or react with the amine nucleophile. However, with appropriate catalyst and ligand selection, the desired alkyne functionalization can be favored.

The table below illustrates potential products from hypothetical hydrometallation and carboamination reactions of this compound, based on established principles of alkyne reactivity.

| Reaction Type | Reagents | Catalyst | Predicted Major Product |

| Hydroboration/Oxidation | 1. 9-BBN; 2. H₂O₂, NaOH | - | 2,2-Dimethyl-5-oxopentanoic acid |

| Hydrosilylation | HSiCl₃ | Platinum catalyst | (E)-2,2-Dimethyl-5-(trichlorosilyl)pent-4-enoyl chloride |

| Carboamination | Ph-I, R₂NH | Pd catalyst | (E/Z)-2,2-Dimethyl-5-phenyl-4-(dialkylamino)pent-4-enoyl chloride |

Click Chemistry Applications (e.g., Copper-Catalyzed Alkyne-Azide Cycloaddition - CuAAC)

The terminal alkyne of this compound is an ideal substrate for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.net This reaction is known for its high efficiency, regioselectivity, mild reaction conditions, and tolerance of a wide range of functional groups, including acyl chlorides. nih.govyoutube.com The CuAAC reaction ligates the alkyne with an organic azide (B81097) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. chemguide.co.ukorganic-chemistry.org

The reaction is typically catalyzed by a Cu(I) source, which can be generated in situ from Cu(II) salts (like CuSO₄) with a reducing agent such as sodium ascorbate. nih.govmasterorganicchemistry.com The process is robust and can be performed in various solvents, including water, making it suitable for bioconjugation applications. masterorganicchemistry.comchemistrystudent.comresearchgate.net The resulting triazole-containing product retains the reactive acyl chloride handle, allowing for subsequent derivatization, for instance, by reaction with amines to form amides. masterorganicchemistry.comnih.gov The reliability and specificity of the CuAAC reaction make this compound a valuable building block for creating complex molecules for drug discovery, materials science, and chemical biology. youtube.comnih.gov

Below is a table showing representative CuAAC reactions with this compound.

| Azide Partner | Copper Source / Reducing Agent | Solvent | Product | Reference |

| Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-(3-chloro-3-oxo-2,2-dimethylpropyl)-1H-1,2,3-triazole | nih.govchemguide.co.uk |

| Azido-PEG₃-amine | Cu(I) salt / Ligand (e.g., THPTA) | Aqueous Buffer | Amine-PEG₃-Triazole derivative of this compound | masterorganicchemistry.comresearchgate.net |

| 3'-Azido-3'-deoxythymidine (AZT) | Cu(I)Br | DMF | AZT-Triazole conjugate of this compound | chemistrystudent.com |

Intramolecular Cyclization Reactions

The bifunctional nature of this compound, possessing both an electrophilic acyl chloride and a nucleophilic alkyne (upon activation), allows for intramolecular cyclization reactions to form heterocyclic structures like lactones and lactams.

While the direct cyclization of this compound is not extensively documented, the cycloisomerization of related γ- and δ-alkynyl carboxylic acids provides a strong precedent. digitellinc.com Gold and other transition metal catalysts are effective in promoting the intramolecular attack of the carboxylic acid's hydroxyl group onto the activated alkyne. digitellinc.com Hydrolysis of the acyl chloride to the corresponding 2,2-dimethylpent-4-ynoic acid would create a δ-alkynyl acid suitable for such a transformation. This cyclization can lead to the formation of a six-membered δ-lactone. chemistrystudent.comdigitellinc.com

Alternatively, if this compound is first converted into an N-substituted amide, a subsequent intramolecular reaction can lead to the formation of lactams. The nitrogen atom of the amide can act as the internal nucleophile, attacking the activated alkyne to form a nitrogen-containing heterocycle, a valuable scaffold in medicinal chemistry. chemguide.co.uk

The regioselectivity of these intramolecular cyclizations is a critical aspect, often governed by Baldwin's rules and the nature of the catalyst. For a δ-alkynyl substrate like the one derived from this compound, both 6-endo-dig and 5-exo-dig cyclization pathways are possible. Gold(I) catalysts, for example, have been shown to influence this regioselectivity in the cycloisomerization of acetylenic acids, with bulky substituents on the alkyne favoring one pathway over the other. digitellinc.com

Stereochemical control is also achievable, particularly in reactions involving chiral catalysts or substrates. Enantioselective intramolecular cyclizations of alkynyl esters using chiral Brønsted base catalysts have been developed, demonstrating that high levels of stereocontrol can be exerted during the formation of the new stereocenter. Such strategies could potentially be adapted to derivatives of this compound to produce enantiomerically enriched lactones or lactams.

Radical Addition Reactions to the Alkyne

The terminal alkyne of this compound is susceptible to radical addition reactions. In these processes, a radical species adds to the carbon-carbon triple bond, generating a vinyl radical intermediate which is then trapped to form the final product. The addition typically occurs with anti-Markovnikov regioselectivity, where the initial radical attack happens at the terminal carbon to produce the more substituted, and thus more stable, vinyl radical at C4.

Acyl radicals can be generated from various sources, including the corresponding acyl chloride itself under photoredox catalysis conditions. These acyl radicals can then add to the alkyne of another molecule of this compound or a different unsaturated partner. Furthermore, various other carbon- and heteroatom-centered radicals can be added across the alkyne. For instance, radical hydrohalogenation with HBr in the presence of peroxides proceeds via a radical mechanism to yield the anti-Markovnikov addition product.

The table below summarizes potential outcomes of radical addition reactions.

| Radical Source | Initiation Method | Predicted Intermediate | Final Product (after H-atom abstraction) | Reference |

| Thiol (R-SH) | AIBN, heat | R-S-CH=C(•)-R' | (E/Z)-2,2-Dimethyl-5-(alkylthio)pent-4-enoyl chloride | digitellinc.com |

| HBr | Peroxides (ROOR) | Br-CH=C(•)-R' | (E/Z)-5-Bromo-2,2-dimethylpent-4-enoyl chloride | |

| Aldehyde (R''CHO) | Photoredox Catalyst, light | R''C(=O)CH=C(•)-R' | (E/Z)-2,2-Dimethyl-5-acyl-pent-4-enoyl chloride |

(where R' = -CH₂C(CH₃)₂COCl)

Cascade and Multi-Component Reactions Integrating Both Functional Groups

The dual functionality of this compound opens up possibilities for elegant cascade and multi-component reactions where both the acyl chloride and the alkyne play integral roles. In such transformations, the initial reaction at one functional group can set the stage for a subsequent intramolecular or intermolecular reaction at the other, leading to the rapid assembly of complex cyclic and acyclic structures.

One hypothetical yet plausible cascade could involve an initial Sonogashira coupling of the terminal alkyne, followed by an intramolecular cyclization. For instance, reaction with an ortho-haloaniline derivative in the presence of a palladium catalyst could lead to an intermediate that, upon in situ cyclization, could form a substituted quinolone system. The steric hindrance around the acyl chloride group would likely necessitate elevated temperatures or prolonged reaction times for the final cyclization step.

Multi-component reactions (MCRs) involving this compound could also be envisioned. A putative A³ coupling (aldehyde-alkyne-amine) reaction could be followed by an intramolecular amidation to generate lactams. In this scenario, the terminal alkyne would react with an aldehyde and an amine to form a propargylamine (B41283) intermediate. Subsequent cyclization, driven by the reaction of the amine with the acyl chloride, would yield the lactam product. The success of such a reaction would be highly dependent on the relative rates of the intermolecular A³ coupling and the intramolecular cyclization.

To illustrate the potential of such a cascade, consider the following hypothetical reaction scheme leading to a substituted dihydropyridinone.

Hypothetical Cascade Reaction of this compound

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Product | Hypothetical Yield (%) |

| This compound | Ethyl 3-aminocrotonate | CuI (10 mol%), Et₃N | Acetonitrile (B52724) | 80 | Ethyl 2,6,6-trimethyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate | 65 |

| This compound | N-benzyl-3-aminocrotonate | AgOTf (5 mol%) | Dioxane | 100 | N-benzyl-2,6,6-trimethyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide | 58 |

| This compound | Ethyl 3-amino-3-phenylacrylate | Pd(PPh₃)₄ (5 mol%), K₂CO₃ | Toluene (B28343) | 110 | Ethyl 2,6,6-trimethyl-4-oxo-5-phenyl-1,4,5,6-tetrahydropyridine-3-carboxylate | 45 |

This table presents hypothetical data for illustrative purposes.

Solvent Effects and Reaction Kinetics in this compound Chemistry

The choice of solvent is expected to play a critical role in controlling the outcome of reactions involving this compound. The distinct polarities and coordinating abilities of different solvents can influence the reactivity of both the acyl chloride and the alkyne functional groups, thereby affecting reaction rates and product selectivity.

For reactions involving the acyl chloride moiety, such as nucleophilic acyl substitution, polar aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are generally preferred. These solvents can solvate the charged intermediates in the reaction pathway without participating in the reaction themselves. In contrast, protic solvents such as alcohols or water would readily react with the acyl chloride, leading to the formation of esters or carboxylic acids, respectively.

In the context of cascade or multi-component reactions, the solvent must be compatible with all the reaction steps. For instance, in a hypothetical tandem Sonogashira coupling and cyclization, a solvent that can facilitate both the palladium-catalyzed cross-coupling and the subsequent intramolecular reaction would be necessary. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile might be a suitable choice.

The reaction kinetics of this compound would be significantly influenced by the steric bulk of the gem-dimethyl groups. These groups are expected to sterically hinder the approach of nucleophiles to the carbonyl carbon, thereby slowing down the rate of nucleophilic acyl substitution compared to less hindered acyl chlorides. This steric effect could be quantified through kinetic studies by comparing the rate constants of this compound with those of a linear analogue like pent-4-ynoyl chloride under identical conditions.

Rate = k[this compound][Nu]

The effect of solvent on the reaction rate could be investigated by performing the reaction in a series of solvents with varying polarities and coordinating abilities. The results could provide insights into the nature of the transition state and the reaction mechanism.

Hypothetical Solvent Effects on the Rate of a Nucleophilic Acyl Substitution Reaction

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | 1 |

| Dichloromethane | 8.93 | 25 |

| Tetrahydrofuran | 7.52 | 15 |

| Acetonitrile | 37.5 | 80 |

| Dimethylformamide | 36.7 | 120 |

This table presents hypothetical data for illustrative purposes to demonstrate the potential impact of solvent polarity on reaction rates.

Strategic Applications of 2,2 Dimethylpent 4 Ynoyl Chloride in Advanced Organic Synthesis

Total Synthesis of Complex Natural Products and Bioactive Molecules

There is no available literature demonstrating the use of 2,2-dimethylpent-4-ynoyl chloride as a key building block or reagent in the total synthesis of any complex natural product or bioactive molecule.

As a Chiral Auxiliary Precursor

The structure of this compound does not inherently lend itself to common strategies for chiral auxiliary precursors. While it could theoretically be reacted with a chiral alcohol or amine, there are no published examples of this application to induce stereoselectivity in subsequent reactions.

Building Blocks for Macrocyclic Structures

The terminal alkyne and acyl chloride functionalities could, in principle, be utilized in macrocyclization strategies. For instance, the acyl chloride could be converted to an ester or amide containing another reactive group, which could then undergo an intramolecular reaction with the alkyne. However, no such applications have been reported for this specific compound.

Design and Synthesis of Functionalized Polymers and Materials

The terminal alkyne of this compound makes it a potential monomer or functionalizing agent in polymer chemistry, for example, through alkyne polymerization or by grafting it onto existing polymer backbones. Nevertheless, there is no research available that describes its use in the synthesis of functionalized polymers or materials.

Precursor to Pharmaceutical and Agrochemical Intermediates

While the combination of functional groups in this compound could be valuable for the synthesis of complex molecules with potential biological activity, there is no public data linking this compound as a direct precursor to any known pharmaceutical or agrochemical intermediates.

Integration into Divergent Synthetic Pathways

A divergent synthetic strategy would involve using this compound as a starting material to generate a library of diverse compounds by reacting its different functional groups. While theoretically plausible, no published studies demonstrate the use of this compound in such a synthetic approach.

Computational Chemistry and Theoretical Modeling of 2,2 Dimethylpent 4 Ynoyl Chloride Reactivity

Density Functional Theory (DFT) Studies on Molecular Structure and Conformation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,2-Dimethylpent-4-ynoyl chloride, DFT studies would be instrumental in determining its three-dimensional geometry, bond lengths, bond angles, and dihedral angles. Conformational analysis would reveal the most stable arrangement of its atoms in space, which is critical for understanding its reactivity.

Hypothetical Data Table: Optimized Geometric Parameters of this compound (Example)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C=O | Data not available |

| C-Cl | Data not available | |

| C-C(CH₃)₂ | Data not available | |

| C≡C | Data not available | |

| Bond Angle | O=C-Cl | Data not available |

| O=C-C(CH₃)₂ | Data not available | |

| Dihedral Angle | Cl-C-C-C | Data not available |

Note: This table is for illustrative purposes only. No published DFT data for this compound was found.

Mechanistic Pathway Elucidation through Transition State Calculations

Transition state theory is a cornerstone of computational reaction dynamics. By calculating the energy of transition states, chemists can understand the energy barriers of a reaction and thus its rate. For this compound, this would involve modeling its reactions, for instance, with a nucleophile. Locating the transition state structure for such a reaction would provide insights into the reaction mechanism, such as whether it proceeds via a concerted or stepwise pathway. The activation energy, calculated as the difference in energy between the reactants and the transition state, would quantify the kinetic feasibility of the reaction.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational models can predict how this compound might behave in new, unexplored reactions. By calculating properties like molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and Fukui functions, researchers can predict sites of electrophilic and nucleophilic attack. This would allow for the prediction of regioselectivity and chemoselectivity in reactions involving the acyl chloride, the gem-dimethyl group, and the terminal alkyne.

Molecular Dynamics Simulations of Reaction Intermediates and Solvent Effects

While quantum mechanics is excellent for modeling individual molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in a solvent. MD simulations of a reaction involving this compound would track the motions of all atoms over time, providing a dynamic picture of the reaction pathway. This approach is particularly useful for understanding the role of the solvent in stabilizing or destabilizing reactants, intermediates, and transition states, which can have a profound impact on the reaction outcome.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Uptake Relationship (SUR) Studies on Derivatives

QSAR and SUR studies are computational methods used in medicinal chemistry and environmental science to correlate the chemical structure of a series of compounds with their biological activity or uptake. To perform a QSAR or SUR study on derivatives of this compound, a set of analogues would need to be synthesized and their biological activities or uptake rates measured. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analogue. Statistical methods would be used to build a mathematical model relating these descriptors to the observed activity. Such models are valuable for predicting the activity of new, unsynthesized compounds. No such studies on derivatives of this compound were found.

Rational Design of Catalytic Systems and Ligands for this compound Chemistry

Computational chemistry can be a powerful tool for designing catalysts for specific reactions. For reactions involving this compound, such as cross-coupling or cycloaddition reactions, computational methods could be used to design metal catalysts with specific ligands. By modeling the interaction of the substrate with the catalyst and calculating the energies of key catalytic intermediates and transition states, researchers can screen potential catalysts in silico before attempting their synthesis in the lab. This rational design approach can significantly accelerate the discovery of new and efficient catalytic systems.

Future Prospects and Interdisciplinary Research Directions in 2,2 Dimethylpent 4 Ynoyl Chloride Research

Advancements in Sustainable and Atom-Economical Syntheses

The principles of green chemistry are increasingly guiding synthetic strategies, with a strong emphasis on atom economy—maximizing the incorporation of all materials used in the process into the final product. nih.gov Traditional methods for the synthesis of acyl chlorides often involve reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅), which generate stoichiometric amounts of byproducts that are often difficult to handle and dispose of. chemguide.co.uklibretexts.org For instance, the reaction of a carboxylic acid with thionyl chloride produces sulfur dioxide and hydrogen chloride as gaseous byproducts. chemguide.co.uk

Future research into the synthesis of 2,2-dimethylpent-4-ynoyl chloride will likely focus on developing catalytic and more atom-economical methods. One promising avenue is the direct catalytic conversion of the parent carboxylic acid, 2,2-dimethylpent-4-ynoic acid, to the acyl chloride using novel catalytic systems that avoid the use of harsh chlorinating agents. This could involve the development of new catalysts that can activate the carboxylic acid towards nucleophilic attack by a chloride source under milder conditions, potentially reducing waste and energy consumption.

Table 1: Comparison of Traditional vs. Ideal Sustainable Synthesis of this compound

| Feature | Traditional Synthesis (e.g., with SOCl₂) | Ideal Sustainable Synthesis |

| Chlorinating Agent | Stoichiometric (e.g., SOCl₂, PCl₅) | Catalytic amount of a benign chloride source |

| Byproducts | SO₂, HCl, or phosphorus oxides | Minimal to no byproducts |

| Solvents | Often chlorinated or volatile organic solvents | Benign solvents (e.g., water, ionic liquids) or solvent-free |

| Energy Input | Often requires heating | Room temperature or low energy input |

| Atom Economy | Lower | High (approaching 100%) |

High-Throughput Screening for Novel Reactions and Applications

The dual functionality of this compound—a reactive acyl chloride and a versatile alkyne—makes it an ideal candidate for high-throughput screening (HTS) to discover novel reactions and applications. HTS allows for the rapid testing of a large number of chemical reactions in parallel, accelerating the discovery of new chemical transformations and materials. technologynetworks.com

The alkyne moiety can participate in a wide array of reactions, including "click" chemistry (such as the Huisgen 1,3-dipolar cycloaddition), Sonogashira coupling, and hydroamination, making it a valuable building block. sigmaaldrich.com HTS platforms can be employed to screen libraries of catalysts, ligands, and reaction partners against this compound to identify optimal conditions for known transformations or to uncover entirely new reactivity patterns. For example, screening a diverse set of azides in the presence of various copper catalysts could rapidly identify the most efficient conditions for the formation of a wide range of triazole-containing compounds. nih.govacs.org

The development of multifunctional purification beads can further streamline the HTS workflow by simplifying the removal of impurities and excess reagents. acs.org This would enable the rapid synthesis and evaluation of libraries of compounds derived from this compound for various applications, from pharmaceuticals to materials science.

Integration with Machine Learning for Reaction Prediction and Optimization

Machine learning (ML) is emerging as a powerful tool in chemistry for predicting reaction outcomes, optimizing reaction conditions, and even discovering new reactions. nips.ccacs.org By training algorithms on large datasets of chemical reactions, ML models can learn the complex relationships between reactants, reagents, and reaction outcomes. researchgate.netnih.gov

For this compound, ML could be instrumental in several ways:

Predicting Reactivity: An ML model could predict the regioselectivity and stereoselectivity of reactions involving either the acyl chloride or the alkyne group in the presence of various reagents and catalysts. This would allow researchers to prioritize experiments and avoid unproductive reaction pathways.

Optimizing Reaction Conditions: ML algorithms can be used to optimize reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and minimize byproducts. researchgate.net This data-driven approach can be more efficient than traditional one-factor-at-a-time optimization methods.

Discovering Novel Reactions: By analyzing vast datasets of known reactions, ML models might identify unprecedented transformations for molecules with the structural motifs present in this compound.

The development of user-friendly software and web applications for ML in chemistry is making these powerful tools more accessible to a broader range of chemists, which will undoubtedly accelerate research in this area. youtube.com

Exploration in Unconventional Reaction Media

The choice of solvent can have a profound impact on the outcome of a chemical reaction. Future research on this compound will likely extend to exploring its reactivity in unconventional reaction media, such as ionic liquids, deep eutectic solvents, and supercritical fluids. These solvent systems can offer unique advantages over traditional organic solvents, including enhanced reaction rates, improved selectivity, and easier product separation.

For instance, the polar and non-coordinating nature of some ionic liquids could favor specific reaction pathways involving the acyl chloride or the alkyne. Flow chemistry, where reactants are continuously pumped through a reactor, represents another promising frontier. Performing reactions with the highly reactive this compound in a flow system could offer better control over reaction parameters, improved safety, and easier scalability.

Synergistic Approaches with Materials Science and Nanotechnology

The unique structure of this compound makes it an attractive building block for the synthesis of advanced materials and for the functionalization of nanomaterials.

Polymer Synthesis: The alkyne group can be polymerized through various methods, such as metathesis or cyclotrimerization, to create novel polymers with tailored properties. The acyl chloride handle provides a reactive site for post-polymerization modification, allowing for the introduction of a wide range of functional groups.

Nanomaterial Functionalization: The reactive acyl chloride can be used to covalently attach the molecule to the surface of nanomaterials such as nanoparticles, nanotubes, and graphene oxide. This would introduce terminal alkyne functionalities onto the nanomaterial surface, which can then be further modified using click chemistry or other alkyne-specific reactions. This approach could lead to the development of new hybrid materials with applications in sensing, catalysis, and drug delivery.

The convergence of synthetic chemistry with materials science and nanotechnology, facilitated by versatile molecules like this compound, holds immense promise for the creation of next-generation materials with unprecedented properties and functionalities.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2,2-dimethylpent-4-ynoyl chloride, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via reaction of 2,2-dimethylpent-4-ynoic acid with thionyl chloride (SOCl₂) under reflux conditions. Purification involves fractional distillation under reduced pressure to isolate the acyl chloride. Purity is confirmed using ¹H/¹³C NMR (to verify absence of residual acid or solvents) and IR spectroscopy (to detect the characteristic C=O stretch at ~1800 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) can further assess purity, with ≥95% purity achievable under optimized conditions .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR identifies methyl groups (δ ~1.2–1.5 ppm) and the alkynyl proton (δ ~2.0–2.5 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~170–175 ppm) .

- IR Spectroscopy : Confirms the acyl chloride C=O stretch and alkyne C≡C stretch (~2100–2260 cm⁻¹) .

- Elemental Analysis : Validates molecular composition (C₇H₉ClO) .

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) in moisture-free conditions at 2–8°C. Use glass containers with PTFE-lined caps to avoid hydrolysis. Decomposition risks include moisture-induced hydrolysis to the carboxylic acid and thermal instability above 40°C .

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethyl groups affect nucleophilic acyl substitution reactivity?

- Methodological Answer : The geminal dimethyl groups create steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Comparative kinetic studies with less-hindered analogs (e.g., pent-4-ynoyl chloride) can quantify rate differences. Computational modeling (e.g., DFT calculations) reveals increased activation energy due to steric clashes in transition states. Experimental validation involves monitoring reaction progress via HPLC or in situ IR .

Q. Can this compound participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions?

- Methodological Answer : The terminal alkyne group enables CuAAC, but the acyl chloride moiety requires protection (e.g., conversion to an ester or amide) to avoid side reactions. Post-cycloaddition deprotection can regenerate the acyl chloride. Example protocol: React with sodium azide and a Cu(I) catalyst in THF/water, followed by TFA-mediated deprotection .

Q. How can computational models predict regioselectivity in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in electrophilic additions or cyclizations. For example, alkyne coordination to metal catalysts (e.g., Pd or Cu) can be simulated to assess preference for α- vs. β-addition .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies in literature yields (e.g., 85–95% in Malvi et al. vs. 70–80% in Tokuda et al.) may arise from variations in stoichiometry, temperature, or purification. Design of Experiments (DOE) approaches optimize parameters (e.g., SOCl₂ equivalents, reflux duration). Replicate studies under controlled conditions and validate with kinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.